molecular formula C13H19N3O3 B12983785 Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate

Cat. No.: B12983785
M. Wt: 265.31 g/mol
InChI Key: SDTXDKKWPFAVJE-NSHDSACASA-N
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Description

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate typically involves multi-step organic reactions. One possible route could involve the condensation of a pyridine derivative with an amino acid ester under controlled conditions. The reaction might require catalysts, specific pH conditions, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity and leading to a physiological response. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-alaninate
  • Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-valinate

Uniqueness

Methyl (2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)-L-prolinate is unique due to its specific structural features, such as the presence of both a pyridine ring and a proline ester. These features might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

methyl (2S)-1-[2-(3-amino-2-oxopyridin-1-yl)ethyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C13H19N3O3/c1-19-13(18)11-5-3-6-15(11)8-9-16-7-2-4-10(14)12(16)17/h2,4,7,11H,3,5-6,8-9,14H2,1H3/t11-/m0/s1

InChI Key

SDTXDKKWPFAVJE-NSHDSACASA-N

Isomeric SMILES

COC(=O)[C@@H]1CCCN1CCN2C=CC=C(C2=O)N

Canonical SMILES

COC(=O)C1CCCN1CCN2C=CC=C(C2=O)N

Origin of Product

United States

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